molecular formula C8H16O3 B14436273 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- CAS No. 79298-42-3

1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-

Cat. No.: B14436273
CAS No.: 79298-42-3
M. Wt: 160.21 g/mol
InChI Key: SPNYIGJVHMKZPI-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is an organic compound with the molecular formula C6H12O2. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes a dioxolane ring substituted with three methyl groups and an ethanol group. It is used in various chemical processes and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It can also participate in various chemical reactions, influencing the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Similar to 1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl-, but with a six-membered ring.

    1,2-Dioxolane: An isomer with adjacent oxygen centers, forming a peroxide.

    Neosporol: A natural product with a 1,3-dioxolane moiety.

Uniqueness

1,3-Dioxolane-4-ethanol, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

79298-42-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol

InChI

InChI=1S/C8H16O3/c1-7(2)10-6-8(3,11-7)4-5-9/h9H,4-6H2,1-3H3

InChI Key

SPNYIGJVHMKZPI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)(C)CCO)C

Origin of Product

United States

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